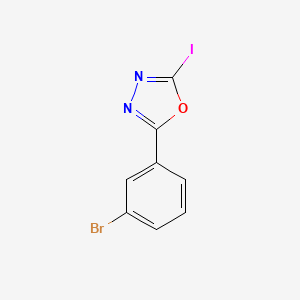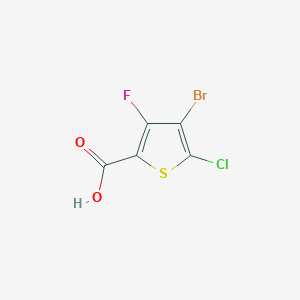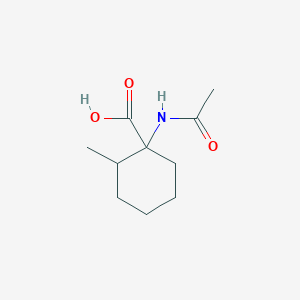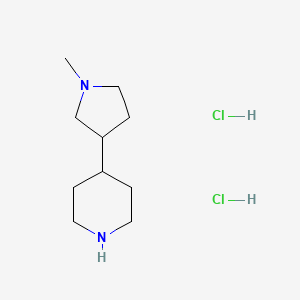
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation . Another approach includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various enantioenriched piperidines .
化学反应分析
Types of Reactions
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
科学研究应用
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical intermediates and fine chemicals
作用机制
The mechanism of action of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound may also interact with signaling pathways, influencing cellular processes such as proliferation and survival .
相似化合物的比较
Similar Compounds
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
- 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate
Uniqueness
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methyl-substituted pyrrolidine moiety makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
属性
分子式 |
C10H22Cl2N2 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
4-(1-methylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-7-4-10(8-12)9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H |
InChI 键 |
MZFYRPDGDPRQNH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)C2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



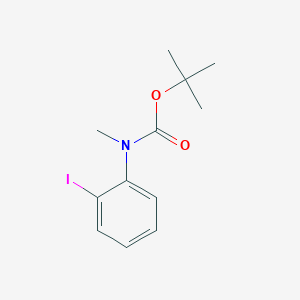

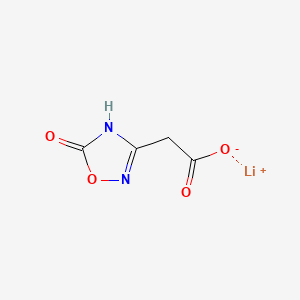
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
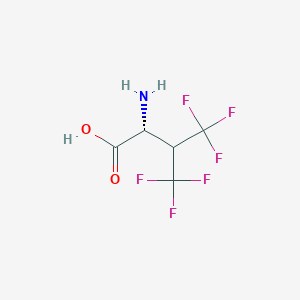
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
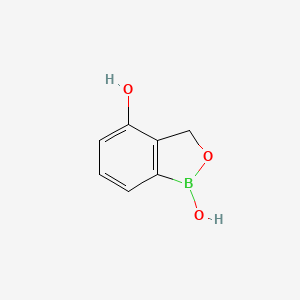
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
